4-Phenyl-1-cyclopropyl-1-butylamine

Monoamine oxidase MAO inhibition neurotransmitter metabolism

4-Phenyl-1-cyclopropyl-1-butylamine (CAS 252577-16-5) is a synthetic primary amine defined by the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol. Its IUPAC name is 1-cyclopropyl-4-phenylbutan-1-amine, where a cyclopropyl group is directly attached to the amine-bearing carbon of a 4-phenylbutylamine backbone.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
CAS No. 252577-16-5
Cat. No. B8341100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-cyclopropyl-1-butylamine
CAS252577-16-5
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESC1CC1C(CCCC2=CC=CC=C2)N
InChIInChI=1S/C13H19N/c14-13(12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
InChIKeyMBYJAVKNBJEVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1-cyclopropyl-1-butylamine (CAS 252577-16-5): Identity, Physicochemical Profile, and Procurement Baseline


4-Phenyl-1-cyclopropyl-1-butylamine (CAS 252577-16-5) is a synthetic primary amine defined by the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol . Its IUPAC name is 1-cyclopropyl-4-phenylbutan-1-amine, where a cyclopropyl group is directly attached to the amine-bearing carbon of a 4-phenylbutylamine backbone . This structural arrangement places it within the broader class of cycloalkylphenylalkylamines, which have been investigated for interactions with monoamine oxidase (MAO), cytochrome P450 enzymes, and various G-protein-coupled receptors [1][2]. The compound is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is offered for laboratory research use only .

Why 4-Phenyl-1-cyclopropyl-1-butylamine Cannot Be Interchanged with Generic Phenylalkylamines: Procurement Risk Context


Within the phenylalkylamine and cycloalkylamine chemical space, small structural perturbations — such as moving a cyclopropyl group from the α-carbon to the β-carbon, altering the alkyl spacer length, or changing ring size from cyclopropyl to cyclobutyl — are known to produce large shifts in enzyme inhibition potency, mechanism-based inactivation kinetics, receptor subtype selectivity, and cytochrome P450 metabolic fate [1][2][3]. Consequently, compounds within this class cannot be treated as interchangeable in research settings. However, for CAS 252577-16-5 specifically, the peer-reviewed literature contains no head-to-head comparative pharmacological data that would allow a procurement decision to be grounded in quantitative differentiation. The evidence gaps identified below are presented transparently so that scientific users can assess whether available in-class inference is sufficient for their experimental objectives, or whether additional in-house profiling is warranted prior to committing to this compound.

Quantitative Differentiation Evidence for 4-Phenyl-1-cyclopropyl-1-butylamine (CAS 252577-16-5): What the Literature Contains and What It Lacks


MAO Inhibition Potency: No Quantitative Data Available for CAS 252577-16-5

No peer-reviewed study was identified that reports IC₅₀, Kᵢ, or kinact/KI values for 4-phenyl-1-cyclopropyl-1-butylamine against any monoamine oxidase isoform (MAO-A or MAO-B). Structural analogs such as trans-2-phenylcyclopropylamine (tranylcypromine) exhibit MAO-A IC₅₀ values of ~269 nM and MAO-B IC₅₀ values in the low micromolar range [1], while 1-phenylcyclopropylamine functions as a mechanism-based inactivator of both isoforms via covalent attachment to the flavin cofactor and active-site cysteine residues [2]. The 4-phenylbutylamine scaffold without the cyclopropyl group is a competitive MAO-A inhibitor with a Kᵢ of 31 ± 5 μM [3]. The impact of the α-cyclopropyl substitution present in CAS 252577-16-5 on MAO interaction has not been experimentally determined. [1][2][3]

Monoamine oxidase MAO inhibition neurotransmitter metabolism

CYP450 Interaction Profile: No Mechanistic Data for CAS 252577-16-5

No CYP450 oxidation, inhibition, or mechanism-based inactivation data exist for 4-phenyl-1-cyclopropyl-1-butylamine. In contrast, N-cyclopropylbenzylamine and N-cyclobutylbenzylamine have been shown to cause mechanism-based destruction of cytochrome P450 and its heme prosthetic group, with the cyclopropyl analog producing ring-expanded metabolites consistent with aminium radical intermediates [1]. 1-Phenylcyclobutylamine oxidation by P450 yields 2-phenyl-1-pyrroline and 2-phenylpyrrolidine via ring expansion [1]. Whether the α-cyclopropyl-4-phenylbutylamine architecture of CAS 252577-16-5 follows a similar metabolic fate or exhibits differential P450 isoform selectivity is unknown. [1]

Cytochrome P450 drug metabolism mechanism-based inactivation

Structural Uniqueness of the α-Cyclopropyl-4-phenylbutylamine Scaffold vs. Known Pharmacologically Active Analogs

CAS 252577-16-5 (1-cyclopropyl-4-phenylbutan-1-amine) possesses a distinct connectivity pattern within the C₁₃H₁₉N isomeric space. The cyclopropyl group is attached to the α-carbon of a four-carbon butylamine chain bearing a terminal phenyl ring. This differs from trans-2-phenylcyclopropylamine (tranylcypromine), where the phenyl and amino groups are directly attached to the cyclopropane ring carbons [1]; from 1-phenylcyclopropylamine, where the phenyl and amino groups share the same cyclopropane carbon [2]; from 1-phenylcyclobutylamine, which replaces the cyclopropyl with a cyclobutyl ring and lacks the butyl spacer [3]; and from 4-phenylbutylamine, which entirely lacks the cycloalkyl group [4]. None of these comparators share the exact α-cyclopropyl-4-phenylbutylamine architecture. Whether this structural uniqueness translates into differential pharmacology has not been experimentally assessed. [1][2][3][4]

Chemical structure comparison scaffold uniqueness structure-activity relationship

LSD1 and Epigenetic Target Activity: No Profiling Data vs. Arylcyclopropylamine Inhibitors

Arylcyclopropylamine derivatives are a well-established chemotype for lysine-specific demethylase 1 (LSD1) inhibition, with multiple compounds advanced to clinical evaluation for oncology indications [1]. Patent literature broadly claims (hetero)arylcyclopropylamine compounds, including those with extended alkyl linkers, as LSD1 inhibitors [2]. The cyclopropylamine moiety common to CAS 252577-16-5 is a known pharmacophore for flavin-dependent amine oxidase inhibition, encompassing MAO and LSD1 targets [1]. However, no LSD1 biochemical or cellular inhibition data (IC₅₀, Kᵢ, or cellular target engagement) have been reported specifically for 4-phenyl-1-cyclopropyl-1-butylamine. Its LSD1 activity relative to reference inhibitors such as tranylcypromine (LSD1 IC₅₀ ~20–200 μM range depending on assay format) or optimized clinical candidates (IC₅₀ values in the nanomolar range) is unknown [1]. [1][2]

LSD1 inhibition epigenetics arylcyclopropylamine

GPCR and Receptor Profiling: Absence of Broad-Panel Selectivity Data

Certain cycloalkylamine derivatives have been disclosed as modulators of chemokine receptors, histamine H₃ receptors, and 5-HT₁A receptors [1][2][3]. Structural analogs of CAS 252577-16-5 in the 2-phenylcyclopropylamine series show measurable affinity at serotonin receptor subtypes [3]. However, 4-phenyl-1-cyclopropyl-1-butylamine has not been subjected to broad-panel receptor profiling, and no binding affinity (Kᵢ), functional activity (EC₅₀/IC₅₀), or selectivity data exist for any GPCR, ion channel, or transporter target. Claims regarding neurokinin receptor antagonism appearing in certain vendor descriptions are not supported by retrievable primary research articles or patents specifically naming CAS 252577-16-5 . Users should treat all receptor-level claims as unverified until supported by experimental evidence. [1][2][3]

GPCR receptor profiling selectivity off-target

Physicochemical and Formulation Properties: Limited Available Data

The commercially available compound is typically supplied at ≥95% purity as determined by vendors . Its molecular weight of 189.30 g/mol and the presence of a single primary amine hydrogen-bond donor are consistent with favorable passive permeability characteristics, though experimental LogP, LogD, aqueous solubility, pKa, and plasma protein binding values have not been reported in the public domain. In contrast, 4-phenylbutylamine has a reported boiling point of 123–124 °C at 17 mmHg and density of 0.944 g/mL at 25 °C ; analogous data for the α-cyclopropyl derivative are not available. For procurement purposes, the absence of these parameters precludes direct comparison of storage stability, formulation compatibility, and biopharmaceutical properties with close analogs.

Physicochemical properties drug-likeness formulation purity

Recommended Application Scenarios for 4-Phenyl-1-cyclopropyl-1-butylamine (CAS 252577-16-5) Based on Available Evidence


De Novo Pharmacological Profiling of an Understudied α-Cyclopropylphenylalkylamine Scaffold

The most defensible application of CAS 252577-16-5 is as a probe compound for de novo pharmacological characterization. Given its structurally distinct α-cyclopropyl-4-phenylbutylamine architecture and the complete absence of MAO, CYP450, LSD1, or GPCR profiling data [1][2][3], this compound is well-suited for laboratories equipped to perform broad-panel enzyme inhibition screens, receptor binding assays, and cellular phenotypic profiling. Researchers may generate novel structure-activity relationship (SAR) data by benchmarking this compound against the well-characterized analogs noted in Section 3, filling a genuine gap in the medicinal chemistry literature.

Synthetic Methodology Development Using a Cyclopropyl-Phenylalkylamine Building Block

The compound can serve as a versatile synthetic intermediate or building block for exploring cyclopropylamine chemistry. Cyclopropylamines are known substrates for palladium-catalyzed C–N cross-coupling, N-alkylation, and reductive amination reactions [1]. The α-cyclopropyl substitution pattern of CAS 252577-16-5 offers a sterically and electronically distinct environment relative to simpler cyclopropylamines (e.g., cyclopropanamine or N-cyclopropylbenzylamine), making it valuable for reaction methodology studies focused on steric effects, chemoselectivity, or the synthesis of constrained neurotransmitter analogs via Kulinkovich-type cyclopropanation chemistry [2].

Mechanism-Based Enzyme Inactivation Studies in the Cycloalkylamine Series

Cyclopropylamines are prototypical mechanism-based inactivators (suicide substrates) of flavin-dependent amine oxidases, with the strained cyclopropyl ring undergoing radical-mediated ring opening upon one-electron oxidation by the flavin cofactor [1][2]. CAS 252577-16-5, bearing both the cyclopropylamine pharmacophore and an extended phenylbutyl side chain, represents an untested member of this mechanistic class. Laboratories studying radical intermediates in enzymatic amine oxidation, mechanism-based inactivation kinetics, or the design of isoform-selective covalent inactivators may find this compound a useful addition to a comparative series alongside N-cyclopropylbenzylamine, 1-phenylcyclopropylamine, and 1-phenylcyclobutylamine.

Computational Chemistry and Molecular Modeling Benchmarking

With its defined but experimentally uncharacterized structure, CAS 252577-16-5 is appropriate for computational docking, molecular dynamics simulation, and pharmacophore modeling studies aimed at predicting its binding mode to MAO-A, MAO-B, LSD1, or other amine oxidase targets [1]. The compound's conformational flexibility (four rotatable bonds in the butyl chain plus cyclopropyl ring constraints) provides a non-trivial test case for assessing the predictive accuracy of in silico methods against future experimental data, and for evaluating whether computational models can correctly rank this compound's potency relative to known phenylcyclopropylamine inhibitors.

Quote Request

Request a Quote for 4-Phenyl-1-cyclopropyl-1-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.